(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid
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Overview
Description
The compound (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, methyl, and oxo groups, as well as a tetrahydropteridin ring system. Its unique isotopic labeling with carbon-13 atoms makes it particularly useful in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropteridin ring, the introduction of the amino and methyl groups, and the final coupling with the benzoyl and pentanedioic acid moieties. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino and methyl groups can be oxidized under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying complex organic reactions and mechanisms. Its isotopic labeling with carbon-13 makes it valuable for nuclear magnetic resonance (NMR) spectroscopy studies, allowing researchers to track molecular transformations and interactions.
Biology
In biological research, the compound’s structural features make it a useful probe for studying enzyme-substrate interactions and metabolic pathways. Its ability to mimic natural substrates enables detailed investigations into enzyme kinetics and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly in the context of enzyme inhibition and drug design. Its structural similarity to biologically active molecules allows it to serve as a lead compound for developing new pharmaceuticals.
Industry
In industrial applications, the compound’s unique properties are leveraged for the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes, inhibit or activate signaling pathways, and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminobutanedioic acid : Similar but with a different chain length.
(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid: Similar in structure but lacks isotopic labeling.
Uniqueness
The uniqueness of (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid lies in its isotopic labeling, which provides distinct advantages for research applications. The presence of carbon-13 atoms allows for precise tracking and analysis using NMR spectroscopy, making it a powerful tool for studying complex molecular systems.
Properties
Molecular Formula |
C20H25N7O6 |
---|---|
Molecular Weight |
464.42 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |
InChI Key |
ZNOVTXRBGFNYRX-MWKWNXLESA-N |
Isomeric SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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